A-Technical-Guide-to-the-Synthesis-of-1-Amino-2,3,3-trimethylbutan-2-ol-hydrochloride
A-Technical-Guide-to-the-Synthesis-of-1-Amino-2,3,3-trimethylbutan-2-ol-hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride, a valuable amino alcohol intermediate. The document details a two-step synthetic sequence commencing with the formation of a cyanohydrin from 3,3-dimethyl-2-butanone (pinacolone), followed by the chemical reduction of the nitrile functional group to yield the target primary amine. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction and Strategic Importance
1-Amino-2,3,3-trimethylbutan-2-ol is a chiral amino alcohol characterized by a sterically hindered tertiary alcohol adjacent to a primary aminomethyl group. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and handling properties, making it more suitable for storage and downstream applications.
The synthesis strategy detailed herein was selected for its reliability, scalability, and utilization of readily available starting materials. The pathway hinges on the well-established cyanohydrin formation reaction, which efficiently constructs the required carbon-carbon bond, followed by a powerful reduction step to unmask the amine functionality.[1]
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic disconnection of the target molecule, 1-Amino-2,3,3-trimethylbutan-2-ol, points to two primary precursors: the C7 carbon skeleton and a nitrogen source. The most strategically sound approach involves disconnecting the C-N bond and the C1-C2 bond, leading back to a ketone and a cyanide source.
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Target: 1-Amino-2,3,3-trimethylbutan-2-ol
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Key Disconnections:
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Reduction of the primary amine (-CH₂NH₂) to a nitrile (-C≡N).
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Cyanohydrin cleavage, breaking the C1-C2 bond to yield a ketone (3,3-dimethyl-2-butanone) and a cyanide anion.
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This retrosynthetic analysis identifies 3,3-dimethyl-2-butanone (commonly known as pinacolone) as the ideal starting material. The forward synthesis, therefore, proceeds via the formation of 2-hydroxy-2,3,3-trimethylbutanenitrile, followed by its reduction.
Synthesis Pathway: A Two-Step Approach
The selected pathway is a robust two-step process:
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Step 1: Cyanohydrin Formation. Reaction of 3,3-dimethyl-2-butanone with a cyanide source to form 2-hydroxy-2,3,3-trimethylbutanenitrile.
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Step 2: Nitrile Reduction. Reduction of the intermediate cyanohydrin to 1-Amino-2,3,3-trimethylbutan-2-ol using a potent hydride reducing agent.
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Step 3: Salt Formation. Treatment of the resulting free amine with hydrochloric acid to precipitate the stable hydrochloride salt.
Mechanistic Considerations
Step 1: Cyanohydrin Formation This reaction is a classic nucleophilic addition to a carbonyl group.[2] The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of pinacolone. This step is typically performed under slightly basic conditions to ensure a sufficient concentration of the CN⁻ nucleophile.[1] The resulting tetrahedral alkoxide intermediate is subsequently protonated during an acidic workup to yield the cyanohydrin.[1]
Step 2: Nitrile Reduction The reduction of the nitrile group to a primary amine is a transformation requiring a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is exceptionally effective for this purpose, as it can reduce the nitrile directly to the amine in a single step.[3][4][5] The mechanism involves the sequential addition of hydride ions to the carbon-nitrogen triple bond, ultimately leading to the amine upon aqueous workup. Catalytic hydrogenation is an alternative but may require high pressures and specific catalysts to avoid side reactions.[3]
Detailed Experimental Protocol
Safety Precaution: This synthesis involves highly toxic cyanide salts and volatile, flammable solvents. Lithium aluminum hydride reacts violently with water. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 2-Hydroxy-2,3,3-trimethylbutanenitrile
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3,3-Dimethyl-2-butanone | 100.16 | 50.0 g | 0.499 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 26.9 g | 0.549 | 1.1 |
| Acetic Acid (Glacial) | 60.05 | 33.0 mL | 0.576 | 1.15 |
| Diethyl Ether (Anhydrous) | 74.12 | 500 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 200 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
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To a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3,3-dimethyl-2-butanone (50.0 g, 0.499 mol) and sodium cyanide (26.9 g, 0.549 mol).
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Add 250 mL of anhydrous diethyl ether to the flask and cool the resulting slurry to 0 °C using an ice-water bath.
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Slowly add glacial acetic acid (33.0 mL, 0.576 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by slowly adding 100 mL of water.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin as a pale yellow oil. The product is often used in the next step without further purification.
Step 2: Synthesis of 1-Amino-2,3,3-trimethylbutan-2-ol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Hydroxy-2,3,3-trimethylbutanenitrile | 127.18 | 63.5 g (crude) | ~0.499 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 28.4 g | 0.748 | 1.5 |
| Diethyl Ether (Anhydrous) | 74.12 | 800 mL | - | - |
| Water | 18.02 | 28 mL | - | - |
| 15% NaOH (aq) | - | 28 mL | - | - |
| Water | 18.02 | 84 mL | - | - |
Procedure:
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Caution: Perform this step under an inert nitrogen atmosphere. LiAlH₄ is pyrophoric and reacts violently with water.
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In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, suspend lithium aluminum hydride (28.4 g, 0.748 mol) in 400 mL of anhydrous diethyl ether.
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Cool the suspension to 0 °C in an ice-water bath.
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Dissolve the crude cyanohydrin (63.5 g, ~0.499 mol) in 400 mL of anhydrous diethyl ether and add it to the dropping funnel.
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Add the cyanohydrin solution dropwise to the LiAlH₄ suspension over 2 hours, maintaining a gentle reflux.
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After the addition is complete, heat the mixture to reflux for 4 hours.
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Cool the reaction mixture to 0 °C.
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Perform a Fieser workup by cautiously and sequentially adding the following dropwise:
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28 mL of water
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28 mL of 15% aqueous NaOH
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84 mL of water
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A granular white precipitate of aluminum salts will form. Stir the resulting slurry vigorously for 30 minutes.
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Filter the slurry through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
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Combine the filtrates and concentrate under reduced pressure to yield the crude 1-Amino-2,3,3-trimethylbutan-2-ol as a viscous oil.
Step 3: Formation of 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride
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Dissolve the crude amino alcohol in 300 mL of diethyl ether.
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Cool the solution to 0 °C.
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Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in ether, until the solution is acidic and a white precipitate forms.
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Collect the white solid by vacuum filtration.
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Wash the solid with cold diethyl ether and dry under vacuum to afford pure 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride.
Synthesis Workflow and Characterization
The overall synthesis workflow is depicted below.
Caption: Synthetic pathway for 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride.
Expected Analytical Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results for 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride |
| ¹H NMR | Resonances corresponding to the t-butyl group (~1.0 ppm, s, 9H), the C2-methyl group (~1.2 ppm, s, 3H), the aminomethyl protons (-CH₂-, ~3.0 ppm, m, 2H), and exchangeable protons for -OH and -NH₃⁺. |
| ¹³C NMR | Signals for the quaternary carbons of the t-butyl and C2 positions, the methyl carbons, and the aminomethyl carbon. |
| FT-IR (KBr) | Broad absorption bands for O-H and N-H stretching (~3400-3200 cm⁻¹), C-H stretching (~2960 cm⁻¹), and N-H bending (~1600 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ peak for the free amine at m/z = 132.14. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
This guide outlines a reliable and well-documented synthetic route to 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride. The two-step sequence, involving cyanohydrin formation followed by lithium aluminum hydride reduction, is an efficient method for accessing this sterically hindered amino alcohol. By adhering to the detailed protocols and safety precautions, researchers can confidently prepare this valuable intermediate for further applications in chemical and pharmaceutical development.
References
- Science of Synthesis. (2005). Catalytic Reduction of Nitriles. Houben-Weyl Methods of Molecular Transformations Vol. 21. Thieme. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121662]
- Wikipedia. (n.d.). Nitrile. Retrieved from [URL: https://en.wikipedia.org/wiki/Nitrile]
- Ansari, I. A., et al. (2014). Catalytic Synthesis of α-Aminonitriles Using Nano Copper Ferrite under Green Conditions. Journal of Chemistry. [URL: https://www.hindawi.com/journals/jchem/2014/195241/]
- Organic Syntheses. (n.d.). Pinacolone. Coll. Vol. 1, p.462 (1941); Vol. 5, p.91 (1925). [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0462]
- Shaikh, A. M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4797]
- Chemistry Shorts. (2018). Nitriles: reduction to amines. YouTube. [URL: https://www.youtube.
- Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN – Cyanohydrin Formation. Retrieved from [URL: https://www.chemistrysteps.com/aldehydes-ketones-reaction-with-cn-cyanohydrin/]
- Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [URL: https://en.wikipedia.org/wiki/Cyanohydrin_reaction]
- Medicines for All Institute. (2019). Process Development Report: (R)-3-aminobutan-1-ol. VCU College of Engineering. [URL: https://medicines4all.vcu.edu/media/medicines4all/docs/publications/M4ALL_Dolutegravir_aminoalcohol_report_FINAL.pdf]
- PubChem. (n.d.). 3-Amino-2,3-dimethylbutan-2-ol hydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71741848]
